Antimicrobial Activity: 1-Decyl-1H-imidazole (C10) Achieves Maximum Inhibitory Potency in Homologous 1-Alkylimidazole Series
A homologous series study of 1-alkylimidazoles (pentyl to octadecyl) demonstrated that antimicrobial inhibitory potency increases with alkyl chain length, reaches a maximum at C10–C13, and then declines for higher homologs [1]. 1-Decyl-1H-imidazole (C10) resides at the peak of this structure-activity relationship, exhibiting superior potency compared to both shorter-chain (C5–C9) and longer-chain (C14–C18) analogs. The activity is notably selective, with efficacy observed against aerobic and anaerobic Gram-positive microorganisms and yeasts (Pityrosporum ovale), while Gram-negative microorganisms show poor susceptibility [1].
| Evidence Dimension | Antimicrobial inhibitory potency ranking within 1-alkylimidazole homologous series (C5–C18) |
|---|---|
| Target Compound Data | C10 (decyl) at maximum potency plateau (C10–C13) |
| Comparator Or Baseline | C5–C9: submaximal; C14–C18: decreased activity relative to C10–C13 |
| Quantified Difference | Qualitative: potency increases with chain length up to C10, then decreases beyond C13 |
| Conditions | Antifungal and antibacterial testing against Gram-positive/negative microorganisms and yeasts; phase transfer catalyzed synthesis yielding 75–95% |
Why This Matters
For antimicrobial formulation development, selecting the C10 derivative ensures operation at the empirically determined potency maximum, avoiding the reduced efficacy associated with shorter or longer alkyl chain substitutions.
- [1] Baziard-Mouysset, G.; Tisne-Versailles, J.; Payard, M.; Couret, E.; Laborde, F.; Voigt, J.J. Synthèse et propriétés antibactériennes et antifongiques d'une série de 1-alkylimidazoles. Eur. J. Med. Chem. 1990, 25, 351–356. View Source
